2-Octanol, 1-bromo-

Description

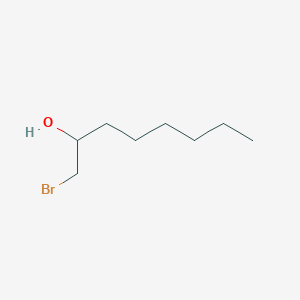

Structure

3D Structure

Properties

IUPAC Name |

1-bromooctan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOOQHMFMRVNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337719 | |

| Record name | 2-Octanol, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26818-06-4 | |

| Record name | 2-Octanol, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Bromo-2-Octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of the versatile building block, 1-bromo-2-octanol. This bifunctional molecule, incorporating both a reactive bromine atom and a secondary alcohol, serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules. This document provides a comprehensive overview of a reliable synthetic pathway and the analytical techniques used to confirm the structure and purity of the target compound.

Synthesis of 1-Bromo-2-Octanol

1-Bromo-2-octanol can be effectively synthesized through the regioselective ring-opening of 1,2-epoxyoctane. This method is preferred for its high regioselectivity, yielding the desired isomer.

Reaction Pathway: Epoxide Ring-Opening

The synthesis proceeds via the acid-catalyzed ring-opening of 1,2-epoxyoctane using hydrogen bromide (HBr). The reaction mechanism involves the protonation of the epoxide oxygen, followed by a nucleophilic attack of the bromide ion. This attack occurs at the less sterically hindered carbon atom (C1), resulting in the formation of 1-bromo-2-octanol.

Caption: Reaction pathway for the synthesis of 1-bromo-2-octanol.

Experimental Protocol

A detailed experimental protocol for the synthesis of 1-bromo-2-octanol via the ring-opening of 1,2-epoxyoctane is provided below.

Materials:

-

1,2-Epoxyoctane

-

48% aqueous Hydrogen Bromide (HBr)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxyoctane in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 48% aqueous HBr to the stirred solution.

-

Allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude 1-bromo-2-octanol by vacuum distillation or column chromatography on silica gel.

Characterization of 1-Bromo-2-Octanol

The structure and purity of the synthesized 1-bromo-2-octanol are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Characterization

The following workflow outlines the process from the synthesized product to its full characterization.

Caption: Workflow for the characterization of 1-bromo-2-octanol.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-bromo-2-octanol.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | CH-OH |

| ~3.50 | dd | 1H | CHH-Br |

| ~3.40 | dd | 1H | CHH-Br |

| ~2.50 | br s | 1H | OH |

| 1.20 - 1.60 | m | 10H | -(CH₂)₅- |

| ~0.90 | t | 3H | CH₃ |

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~71.0 | CH-OH |

| ~40.0 | CH₂-Br |

| ~35.0 | CH₂ |

| ~31.8 | CH₂ |

| ~25.5 | CH₂ |

| ~22.6 | CH₂ |

| ~14.1 | CH₃ |

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| 2950 - 2850 | Strong | C-H stretch |

| ~1050 | Strong | C-O stretch |

| ~650 | Medium | C-Br stretch |

Table 4: Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 208/210 | Varies | [M]⁺ (Molecular ion peak with Br isotopes) |

| 129 | Varies | [M - Br]⁺ |

| 111 | Varies | [M - Br - H₂O]⁺ |

| 87 | Base Peak | [CH(OH)CH₂Br]⁺ |

Conclusion

This technical guide has outlined a reliable method for the synthesis of 1-bromo-2-octanol via the ring-opening of 1,2-epoxyoctane and has provided the expected characterization data. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile intermediate in their scientific endeavors.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-bromo-2-octanol. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visual representations of key chemical processes.

Core Physical and Chemical Properties

1-Bromo-2-octanol is a bifunctional organic molecule containing both a primary bromide and a secondary alcohol. This structure imparts a unique combination of reactivity, making it a valuable intermediate in organic synthesis. It is a chiral molecule due to the stereocenter at the second carbon position.[1]

Physical Properties

| Property | Value (for 8-bromo-1-octanol) | Reference |

| Molecular Formula | C₈H₁₇BrO | [2][3] |

| Molecular Weight | 209.12 g/mol | [2][3] |

| Boiling Point | 79-80 °C at 0.07 mmHg | [1] |

| Density | 1.22 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.480 | [1] |

| Solubility | Sparingly soluble in chloroform and slightly soluble in ethyl acetate. | [1] |

Chemical Properties

| Property | Description | Reference |

| CAS Number | 26818-06-4 | [3] |

| Key Functional Groups | Primary Bromide (-Br), Secondary Alcohol (-OH) | [1] |

| Reactivity | The bromine atom is a good leaving group, making the primary carbon susceptible to nucleophilic substitution. The secondary hydroxyl group can be oxidized to a ketone. | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of 1-bromo-2-octanol are provided below.

Synthesis of 1-Bromo-2-octanol

A common method for the synthesis of 1-bromo-2-octanol is through the ring-opening of 1,2-epoxyoctane with hydrobromic acid.

Materials:

-

1,2-Epoxyoctane

-

48% Hydrobromic acid (HBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Cool a solution of 1,2-epoxyoctane in diethyl ether to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of 48% hydrobromic acid dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2-octanol.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Oxidation of 1-Bromo-2-octanol to 1-Bromo-2-octanone

The secondary alcohol group of 1-bromo-2-octanol can be oxidized to a ketone using various oxidizing agents. A mild and efficient method involves the use of pyridinium chlorochromate (PCC).

Materials:

-

1-Bromo-2-octanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel

-

Anhydrous diethyl ether

Procedure:

-

Dissolve 1-bromo-2-octanol in anhydrous dichloromethane in a round-bottom flask.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 1-bromo-2-octanone.

-

Further purification can be achieved by column chromatography or distillation.

Nucleophilic Substitution of 1-Bromo-2-octanol with Sodium Azide

The bromine atom in 1-bromo-2-octanol can be readily displaced by a nucleophile, such as the azide ion, via an Sₙ2 reaction.

Materials:

-

1-Bromo-2-octanol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-2-octanol in dimethylformamide.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash them with water and brine to remove any remaining DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-azido-2-octanol.

Visualizations of Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the key chemical transformations of 1-bromo-2-octanol.

References

Spectroscopic Analysis of 1-Bromo-2-Octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-bromo-2-octanol, a halogenated alcohol of interest in synthetic organic chemistry and drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-bromo-2-octanol based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Bromo-2-Octanol

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂Br (a) | 3.40 - 3.60 | dd | J_ab ≈ 10.5, J_ac ≈ 4.5 |

| -CH(OH)- (b) | 3.70 - 3.90 | m | - |

| -CH₂- (c) | 1.45 - 1.60 | m | - |

| -(CH₂)₄- (d-g) | 1.25 - 1.40 | m | - |

| -CH₃ (h) | 0.85 - 0.95 | t | J_gh ≈ 7.0 |

| -OH | 1.50 - 3.00 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Bromo-2-Octanol

| Carbon | Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | 38 - 42 |

| C2 (-CH(OH)-) | 70 - 75 |

| C3 | 32 - 36 |

| C4 | 25 - 29 |

| C5 | 28 - 32 |

| C6 | 31 - 35 |

| C7 | 22 - 26 |

| C8 (-CH₃) | 13 - 15 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data for 1-Bromo-2-Octanol

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-2-Octanol

| m/z | Ion | Comments |

| 208/210 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 129 | [M - Br]⁺ | Loss of a bromine radical |

| 111 | [M - Br - H₂O]⁺ | Loss of bromine and water |

| 45 | [C₂H₅O]⁺ | Fragmentation of the alcohol group |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-bromo-2-octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1-bromo-2-octanol.

Materials:

-

1-Bromo-2-octanol sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 1-bromo-2-octanol in about 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans for good signal-to-noise (e.g., 128 or more) and a relaxation delay of 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum and determine multiplicities and coupling constants.

-

Pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1-bromo-2-octanol to identify its functional groups.

Materials:

-

1-Bromo-2-octanol sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of 1-bromo-2-octanol directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol and allow it to dry.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-bromo-2-octanol.

Materials:

-

1-Bromo-2-octanol sample

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 1-bromo-2-octanol in a volatile solvent (e.g., 1 mg/mL).

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

-

For EI, use a standard ionization energy of 70 eV.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peaks, paying attention to the isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).

-

Identify the major fragment ions and propose fragmentation pathways.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of 1-bromo-2-octanol.

Caption: Workflow for the structural elucidation of 1-bromo-2-octanol using spectroscopic methods.

In-depth Technical Guide: Chemical Information for CAS Number 13393-78-5

To the Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive overview of the chemical compound associated with CAS number 13393-78-5. Despite a thorough search of available scientific databases and literature, it is important to note that this compound is not extensively characterized in publicly accessible records. The information available is limited to computational data, and as such, this guide will present the existing information while highlighting the significant gaps in experimental data.

Chemical Identity and Structure

The chemical corresponding to CAS number 13393-78-5 is identified in the PubChem database with the molecular formula C18H18N3O2.[1] Unfortunately, a common or IUPAC name has not been assigned in the available resources.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13393-78-5 |

| PubChem CID | 102303393 |

| Molecular Formula | C18H18N3O2 |

| InChI | InChI=1S/C18H18N3O2/c1-23-15-9-7-14(8-10-15)17-12-21(22)18(19)16(20-17)11-13-5-3-2-4-6-13/h2-10,12,20H,11,19H2,1H3 |

| InChIKey | RJLOIVGHCMCJPC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CN(C(=C(N2)CC3=CC=CC=C3)N)[O] |

Physicochemical Properties

The physicochemical properties available for this compound are based on computational models and have not been experimentally verified. These computed values provide theoretical estimates and should be interpreted with caution.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 308.4 g/mol | PubChem |

| XLogP3-AA (logP) | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 308.139901825 Da | PubChem |

| Monoisotopic Mass | 308.139901825 Da | PubChem |

| Topological Polar Surface Area | 51.5 Ų | PubChem |

Pharmacological and Biological Activity

A comprehensive search for pharmacological, toxicological, and biological activity data for CAS number 13393-78-5 did not yield any results. There are no published studies detailing its mechanism of action, potential therapeutic effects, or associated signaling pathways. This suggests that the compound may be a novel or proprietary entity that has not been extensively studied in the public domain, or it may be a synthetic intermediate with no intended biological application.

Experimental Protocols

Consistent with the lack of biological data, no experimental protocols for the synthesis, purification, or analysis of this compound were found in the public literature.

Logical Relationship Diagram

Due to the absence of information regarding the synthesis, mechanism of action, or any experimental workflow, a logical diagram representing the current state of knowledge for this compound is presented below. This diagram illustrates the discrepancy between the available computational data and the lack of experimental validation and biological characterization.

Figure 1: Current knowledge status of CAS 13393-78-5.

Conclusion

References

An In-depth Technical Guide to the Formation of 1-Bromo-2-Octanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and characterization of 1-bromo-2-octanol, a vicinal halohydrin. The formation of this bifunctional molecule is a classic example of electrophilic addition to an alkene, demonstrating principles of regioselectivity and stereochemistry that are fundamental to organic synthesis.

Core Mechanism: Electrophilic Addition of Bromine and Water to 1-Octene

The synthesis of 1-bromo-2-octanol from 1-octene proceeds via a halohydrin formation reaction. This reaction is characterized by the addition of a halogen (bromine) and a hydroxyl group across the double bond of the alkene. The generally accepted mechanism involves a three-step process:

-

Electrophilic Attack and Formation of a Bromonium Ion: The reaction is initiated by the electrophilic attack of the bromine molecule (Br₂) on the electron-rich π-bond of 1-octene. This interaction leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond.[1][2] This cyclic intermediate is crucial as it prevents carbocation rearrangements and dictates the stereochemical outcome of the reaction.

-

Nucleophilic Attack by Water: The positively charged bromonium ion is highly reactive and susceptible to nucleophilic attack. In an aqueous environment, water acts as the nucleophile. Due to the asymmetric nature of the bromonium ion formed from a terminal alkene like 1-octene, the two carbon atoms are not equivalent. The attack of the water molecule occurs at the more substituted carbon atom (C2 of the original octene). This regioselectivity is a hallmark of halohydrin formation and follows Markovnikov's rule, where the nucleophile adds to the carbon that can better stabilize a positive charge.[3][4]

-

Deprotonation: The attack by water results in a protonated oxonium ion. A final, rapid proton transfer to a solvent water molecule or another base present in the reaction mixture yields the neutral 1-bromo-2-octanol product and regenerates the acidic catalyst.[1]

The overall reaction exhibits anti-stereochemistry, meaning the bromine and hydroxyl groups add to opposite faces of the original double bond.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism for the formation of 1-bromo-2-octanol.

Caption: Mechanism of 1-bromo-2-octanol formation.

Experimental Protocols

General Laboratory Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene in a suitable solvent system (e.g., a 1:1 mixture of DMSO and water).

-

Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-octene) is consumed.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude 1-bromo-2-octanol by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Quantitative Data

Specific quantitative data for the synthesis of 1-bromo-2-octanol is not consistently reported across the literature. However, for analogous reactions, yields can be expected to be in the range of 70-90%, depending on the specific reaction conditions and purification methods employed.

| Parameter | Value/Range | Notes |

| Typical Yield | 70-90% | Dependent on reaction scale and purification. |

| Reactant Ratio | 1:1 to 1:1.2 (Alkene:NBS) | A slight excess of NBS may be used. |

| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended. |

| Reaction Time | 1-4 hours | Monitored by TLC. |

Characterization Data

The structure of the synthesized 1-bromo-2-octanol would be confirmed using standard spectroscopic techniques. Although a specific, citable spectrum for 1-bromo-2-octanol is not available in the searched databases, the expected spectral features are outlined below based on the known principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Expected Signals):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Multiplet | 1H | CH-OH |

| ~3.5 | Multiplet | 2H | CH₂-Br |

| ~2.0 | Singlet (broad) | 1H | OH |

| ~1.2-1.6 | Multiplets | 10H | -(CH₂)₅- |

| ~0.9 | Triplet | 3H | -CH₃ |

¹³C NMR Spectroscopy (Expected Signals):

| Chemical Shift (ppm) | Assignment |

| ~70 | C-OH |

| ~40 | C-Br |

| ~32, 29, 26, 23 | -(CH₂)₅- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy (Expected Absorptions):

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 3000-2850 | C-H stretch (alkane) |

| ~1050 | C-O stretch (secondary alcohol) |

| ~650 | C-Br stretch |

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of 1-bromo-2-octanol.

Caption: General workflow for synthesis and analysis.

References

- 1. 1-BROMO-2-PROPANOL(19686-73-8) IR Spectrum [m.chemicalbook.com]

- 2. 1-Octanol, 8-bromo- | C8H17BrO | CID 162607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Octanol, 1-bromo- | 26818-06-4 | Benchchem [benchchem.com]

- 4. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility of 1-Bromo-2-Octanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2-octanol in various organic solvents. Due to the limited availability of specific quantitative data for 1-bromo-2-octanol, this document leverages data from its structural isomer, 8-bromo-1-octanol, and established principles of chemical solubility to provide a thorough understanding for researchers and professionals in drug development.

Introduction to 1-Bromo-2-Octanol

1-bromo-2-octanol is a halogenated alcohol with a molecular structure that suggests a nuanced solubility profile. Its octyl chain provides a significant nonpolar character, while the hydroxyl and bromo functional groups introduce polarity. The position of these groups at the 1 and 2 positions creates a distinct chemical environment compared to its isomers, influencing its interactions with different solvents. Understanding its solubility is crucial for its application in organic synthesis, formulation development, and as a building block in medicinal chemistry.

Predicted Solubility Profile of 1-Bromo-2-Octanol

The principle of "like dissolves like" is fundamental to predicting the solubility of 1-bromo-2-octanol. The long alkyl chain suggests good solubility in nonpolar, lipophilic solvents. Conversely, the polar hydroxyl group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. The presence of the bromine atom further contributes to the molecule's polarity.

It is anticipated that 1-bromo-2-octanol will be miscible with a range of common organic solvents. However, its solubility is likely to be influenced by the solvent's polarity, hydrogen bonding capability, and steric factors.

Solubility Data for 8-Bromo-1-Octanol (Structural Isomer)

| Solvent | Qualitative Solubility of 8-Bromo-1-Octanol |

| Ethanol | Miscible[1] |

| Acetone | Miscible[1] |

| Diethyl Ether | Miscible[1] |

| Chloroform | Sparingly Soluble[2] |

| Ethyl Acetate | Slightly Soluble[2] |

This data is for 8-bromo-1-octanol and should be used as a general guideline for 1-bromo-2-octanol, not as a direct substitute.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for 1-bromo-2-octanol, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a liquid compound in an organic solvent at a specific temperature.

Objective:

To determine the concentration of 1-bromo-2-octanol that can be dissolved in a specific organic solvent to form a saturated solution at a controlled temperature.

Materials:

-

1-bromo-2-octanol (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, dichloromethane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 1-bromo-2-octanol to a known volume of the selected organic solvent in a series of sealed vials.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow any undissolved 1-bromo-2-octanol to settle. For emulsions or fine suspensions, centrifugation can be used to facilitate phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid collecting any undissolved solute, it is crucial not to disturb the sediment.

-

Sample Filtration: Immediately filter the collected aliquot through a 0.45 µm syringe filter into a clean vial. This step removes any remaining micro-particles.

-

Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of 1-bromo-2-octanol.

-

Data Calculation: Calculate the solubility as the concentration of 1-bromo-2-octanol in the saturated solution, typically expressed in g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Caption: Logical workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for 1-bromo-2-octanol is scarce, a strong predictive understanding can be established based on its molecular structure and data from its isomer, 8-bromo-1-octanol. It is expected to be soluble in a range of common organic solvents. For precise applications, the experimental protocol outlined in this guide provides a robust method for determining its quantitative solubility. This information is critical for the effective use of 1-bromo-2-octanol in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 1-Bromo-2-Octanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1-bromo-2-octanol. In the absence of a specific Safety Data Sheet (SDS) for 1-bromo-2-octanol, this guide extrapolates critical safety data from its close structural isomers, 2-bromooctane and 8-bromo-1-octanol, to ensure the highest safety standards in laboratory and drug development settings.

Section 1: Hazard Identification and Classification

GHS Hazard Classification (Extrapolated from 8-Bromo-1-Octanol):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3][4] |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of 1-bromo-2-octanol is crucial for safe handling and storage. The following data is extrapolated from its isomers.

| Property | Value (for 2-Bromooctane) | Value (for 8-Bromo-1-octanol) |

| Molecular Formula | C8H17Br | C8H17BrO |

| Molecular Weight | 193.13 g/mol | 209.12 g/mol |

| Appearance | Colorless volatile liquid[1] | Colorless to pale yellow liquid[5] |

| Boiling Point | 191 °C (lit.)[1] | 79-80 °C / 0.07 mmHg (lit.)[6] |

| Density | Not Available | 1.22 g/mL at 25 °C (lit.)[6] |

| Flash Point | Combustible liquid (H227)[7] | 110 °C (230 °F) - closed cup |

| Solubility | Insoluble in water | Sparingly soluble in water, miscible with organic solvents[5] |

Section 3: Experimental Protocols for Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, an apron or chemical-resistant suit is recommended.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures

-

Avoid direct contact with skin and eyes.[1]

-

Do not inhale vapors or mists.

-

Use non-sparking tools to prevent ignition sources.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][9]

-

Store separately from incompatible materials such as strong oxidizing agents.

Section 4: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First Aid Measures

A clear and logical workflow for first aid is essential.

Spill Response Protocol

A systematic approach to spill cleanup is necessary to prevent further contamination and exposure.

Spill Cleanup Experimental Protocol:

-

Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

-

Assess the Spill: Determine the size and potential hazards of the spill. For large spills, contact emergency services.

-

Containment: For small, manageable spills, contain the liquid using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.

-

Absorption: Carefully absorb the spilled material.

-

Collection and Disposal: Collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Section 5: Toxicological Information

Specific LD50 and LC50 values for 1-bromo-2-octanol are not available. The following table provides data for a related compound, which should be used as a conservative estimate of potential toxicity. Halogenated hydrocarbons, in general, can exhibit moderate to high toxicity.[10] Bromoalkanes are noted to be potentially more toxic than their chloro- or fluoro- counterparts.[11]

Toxicity Data for a Fungicide Containing a Brominated Compound:

| Route | Species | Value | Reference |

| Oral (LD50) | Rat (female) | > 2,000 mg/kg | [1] |

| Dermal (LD50) | Rat (male/female) | > 5,000 mg/kg | [1] |

| Inhalation (LC50) | Rat (male/female) | > 5.9 mg/l (4 h) | [1] |

Section 6: Disposal Considerations

Dispose of 1-bromo-2-octanol and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain or dispose of with regular trash.

This guide is intended to provide a framework for the safe handling of 1-bromo-2-octanol. It is imperative that all laboratory personnel receive proper training and adhere to all institutional and regulatory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1-Octanol, 8-bromo- | C8H17BrO | CID 162607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 2-Bromooctane 557-35-7 | TCI AMERICA [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. quora.com [quora.com]

Theoretical Conformational Analysis of 1-Bromo-2-Octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the conformational landscape of 1-bromo-2-octanol, a β-halohydrin of interest in organic synthesis and drug design. Understanding the conformational preferences of this molecule is crucial for predicting its reactivity, biological activity, and interactions with macromolecular targets. This document outlines the key computational methodologies, summarizes expected quantitative data, and illustrates the logical workflows involved in such a study.

Introduction to 1-Bromo-2-Octanol and Halohydrin Conformations

1-bromo-2-octanol is a member of the β-halohydrin family, characterized by a halogen atom and a hydroxyl group on adjacent carbon atoms.[1] The conformational flexibility of these molecules is primarily dictated by the rotation around the central carbon-carbon bond and the carbon-oxygen bond. The interplay of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding governs the relative stability of the various conformers.

Theoretical calculations have become an indispensable tool for investigating these conformational preferences, providing insights that can be difficult to obtain through experimental methods alone. High-level ab initio and density functional theory (DFT) calculations have been successfully applied to smaller analogous systems, such as 1-chloro- and 1-bromo-2-propanol, revealing a strong preference for gauche conformations.[2][3] These studies indicate that intramolecular hydrogen bonding between the hydroxyl proton and the halogen atom is a key stabilizing interaction.[3][4]

Computational Methodology

The theoretical investigation of 1-bromo-2-octanol's conformational space involves a systematic workflow, from the initial generation of possible conformers to their high-level energy calculation and analysis.

Conformational Search

A thorough exploration of the potential energy surface is the first step. This is typically achieved through a systematic rotation of the key dihedral angles:

-

τ1 (Br-C1-C2-O): Defines the relative orientation of the bromo and hydroxyl groups.

-

τ2 (C1-C2-O-H): Defines the orientation of the hydroxyl proton.

-

τ3 (C1-C2-C3-C4): Defines the orientation of the hexyl chain.

Due to the complexity of the full conformational space, initial searches are often performed using lower-level, computationally less expensive methods like molecular mechanics (e.g., MMFF94) or semi-empirical methods.

Geometry Optimization and Energy Calculation

The unique conformers identified in the initial search are then subjected to geometry optimization and energy calculation at a higher level of theory. A common and reliable approach involves:

-

Density Functional Theory (DFT): A popular choice for its balance of accuracy and computational cost. The B3LYP functional is widely used for such systems.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions important for non-covalent interactions.

-

Solvation Model: To simulate the effect of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied.

For even higher accuracy, especially for the relative energies of the most stable conformers, composite methods like the G3 theory can be utilized, as has been done for other β-halohydrins.[4]

Conformational Landscape of 1-Bromo-2-Octanol

Based on studies of analogous β-halohydrins, the conformational landscape of 1-bromo-2-octanol is expected to be dominated by conformers that allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom.

Key Conformers

The most stable conformers are predicted to be those where the Br-C1-C2-O dihedral angle (τ1) is gauche (approximately ±60°).[3][4] Within these gauche arrangements, the orientation of the hydroxyl proton (τ2) determines the presence or absence of the stabilizing hydrogen bond.

-

gauche-gauche (g±, g∓): These conformers, where the hydroxyl proton is directed towards the bromine atom, are expected to be the most stable due to the formation of an intramolecular O-H···Br hydrogen bond.[4]

-

gauche-anti (g±, a): In these conformers, the hydroxyl proton is directed away from the bromine atom, precluding the formation of a hydrogen bond. These are expected to be of higher energy.

-

anti (a): Conformers with an anti-periplanar arrangement of the Br and OH groups (τ1 ≈ 180°) are generally less stable due to unfavorable dipole-dipole interactions.

The long alkyl chain in 1-bromo-2-octanol will also influence the conformational preferences due to steric interactions, but the dominant stabilizing factor is expected to be the intramolecular hydrogen bond.

Quantitative Data Summary

The following table summarizes the expected relative energies for the key conformers of 1-bromo-2-octanol, based on calculations performed on similar β-halohydrins.[4]

| Conformer | Dihedral Angle (Br-C1-C2-O) | Dihedral Angle (C1-C2-O-H) | Intramolecular H-Bond | Expected Relative Energy (kcal/mol) |

| (g-, g+) | ~ -60° | ~ +60° | Yes | 0.00 (most stable) |

| (g+, g-) | ~ +60° | ~ -60° | Yes | ~ 0.1 - 0.3 |

| (g-, a) | ~ -60° | ~ 180° | No | ~ 3.0 |

| (g+, a) | ~ +60° | ~ 180° | No | ~ 3.0 |

| (a, g+) | ~ 180° | ~ +60° | No | > 3.0 |

| (a, g-) | ~ 180° | ~ -60° | No | > 3.0 |

Visualizing the Computational Workflow and Conformational Relationships

Diagrams created using the DOT language can effectively illustrate the logical flow of the computational analysis and the relationships between different conformers.

Conclusion

The theoretical conformational analysis of 1-bromo-2-octanol, guided by principles established from studies of related β-halohydrins, strongly suggests a preference for gauche conformers that are stabilized by intramolecular hydrogen bonding. The computational workflow outlined in this guide provides a robust framework for obtaining detailed insights into the conformational landscape of this and similar molecules. Such understanding is fundamental for rationalizing its chemical behavior and for its application in drug development and materials science. Further experimental validation, for instance through NMR spectroscopy, would be beneficial to corroborate these theoretical predictions.

References

Methodological & Application

The Strategic Use of 1-Bromo-2-octanol in Asymmetric Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Bromo-2-octanol is a versatile chiral building block in asymmetric synthesis, prized for its bifunctional nature. The presence of a stereocenter at the C2 position, adjacent to a reactive primary bromide, allows for the stereocontrolled introduction of various functionalities. This attribute makes it a valuable precursor in the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. This document provides an overview of its applications, supported by experimental data and detailed protocols for key transformations.

Key Applications in Asymmetric Synthesis

Enantiomerically pure 1-bromo-2-octanol serves as a critical starting material for the synthesis of other valuable chiral molecules. Its utility stems from the ability to selectively transform the hydroxyl and bromo groups, often with high stereochemical fidelity. Two primary applications are the synthesis of chiral epoxides and chiral 1,2-amino alcohols.

Synthesis of Chiral 1,2-Epoxyoctane

Enantiomerically pure epoxides are highly sought-after intermediates in organic synthesis due to their propensity to undergo regioselective and stereospecific ring-opening reactions. (R)- and (S)-1-bromo-2-octanol can be efficiently converted to their corresponding chiral epoxides, (R)- and (S)-1,2-epoxyoctane, via an intramolecular Williamson ether synthesis. This reaction proceeds with inversion of configuration at the carbon bearing the bromine atom.

Reaction Scheme:

Caption: Intramolecular cyclization of (S)-1-bromo-2-octanol.

This stereospecific conversion allows access to enantiopure 1,2-epoxyoctane, a versatile building block for the synthesis of various chiral compounds.

Synthesis of Chiral 1-Azido-2-octanol

Chiral 1,2-amino alcohols are important structural motifs in many biologically active molecules and chiral ligands. Nucleophilic substitution of the bromide in 1-bromo-2-octanol with an azide anion, followed by reduction, provides a reliable route to these compounds. The substitution reaction typically proceeds via an SN2 mechanism, resulting in inversion of configuration at the C1 position.

Reaction Scheme:

Caption: Synthesis of a chiral amino alcohol.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key transformations of 1-bromo-2-octanol.

Table 1: Synthesis of Chiral 1,2-Epoxyoctane from 1-Bromo-2-octanol

| Starting Material | Product | Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-1-bromo-2-octanol | (R)-1,2-epoxyoctane | NaH | THF | >95 | >99 |

| (R)-1-bromo-2-octanol | (S)-1,2-epoxyoctane | NaH | THF | >95 | >99 |

Table 2: Synthesis of Chiral 1-Azido-2-octanol from 1-Bromo-2-octanol

| Starting Material | Product | Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-1-bromo-2-octanol | (R)-1-azido-2-octanol | NaN₃ | DMF | ~90 | >99 |

| (R)-1-bromo-2-octanol | (S)-1-azido-2-octanol | NaN₃ | DMF | ~90 | >99 |

Experimental Protocols

Protocol 1: Synthesis of (R)-1,2-Epoxyoctane from (S)-1-bromo-2-octanol

Workflow Diagram:

Caption: Workflow for epoxide synthesis.

Materials:

-

(S)-1-bromo-2-octanol (>99% ee)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a solution of (S)-1-bromo-2-octanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford (R)-1,2-epoxyoctane.

Protocol 2: Synthesis of (R)-1-Azido-2-octanol from (S)-1-bromo-2-octanol

Workflow Diagram:

Caption: Workflow for azido alcohol synthesis.

Materials:

-

(S)-1-bromo-2-octanol (>99% ee)

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve (S)-1-bromo-2-octanol (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R)-1-azido-2-octanol.

Conclusion

Enantiomerically pure 1-bromo-2-octanol is a valuable and versatile chiral building block in asymmetric synthesis. Its ability to undergo stereospecific transformations at both the hydroxyl and bromide centers provides reliable routes to other important chiral intermediates, such as epoxides and amino alcohols. The protocols outlined in this document demonstrate the practical utility of 1-bromo-2-octanol in the stereocontrolled synthesis of complex molecules, making it a key component in the toolbox of synthetic chemists in academia and the pharmaceutical industry.

Application Notes and Protocols: 1-Bromo-2-octanol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-octanol is a valuable bifunctional chiral building block in organic synthesis. Its structure, featuring a reactive primary bromide and a stereogenic secondary alcohol, allows for a variety of stereospecific transformations, making it a versatile precursor for the synthesis of enantiomerically enriched compounds. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the hydroxyl group can be involved in cyclization reactions or further functionalization. This combination of functionalities makes 1-bromo-2-octanol a key intermediate in the synthesis of chiral epoxides, amino alcohols, and other complex molecules of interest in medicinal chemistry and materials science.

Applications of 1-Bromo-2-octanol

The primary applications of enantiomerically pure 1-bromo-2-octanol lie in its conversion to other key chiral intermediates. The stereocenter at the C-2 position allows for the transfer of chirality to the final product, which is crucial in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.

Synthesis of Chiral Epoxides

Chiral epoxides are highly valuable intermediates in organic synthesis due to their ability to undergo regioselective and stereoselective ring-opening reactions. (S)-1-Bromo-2-octanol can be readily converted to the corresponding (R)-2-octyloxirane, and conversely, (R)-1-bromo-2-octanol can yield (S)-2-octyloxirane. This transformation is typically achieved through an intramolecular Williamson ether synthesis.

Reaction Scheme:

Caption: Intramolecular cyclization of (S)-1-bromo-2-octanol.

Synthesis of Chiral Azido Alcohols and Amino Alcohols

The bromide in 1-bromo-2-octanol can be displaced by an azide nucleophile in a stereospecific SN2 reaction. This reaction proceeds with inversion of configuration at the C-1 position is not chiral, thus the stereochemistry at C-2 is retained. The resulting chiral azido alcohol is a precursor to chiral amino alcohols, which are important structural motifs in many biologically active molecules.

Reaction Scheme:

Caption: Conversion of (S)-1-bromo-2-octanol to (S)-1-amino-2-octanol.

Quantitative Data

The following table summarizes typical quantitative data for the key transformations of 1-bromo-2-octanol. Please note that yields and enantiomeric excess can vary depending on the specific reaction conditions and the purity of the starting material.

| Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Enantiomeric Excess (ee) (%) |

| (S)-1-Bromo-2-octanol | (R)-2-Octyloxirane | Sodium hydride (NaH), Tetrahydrofuran (THF), 0 °C to rt | 90-95 | >99 |

| (R)-1-Bromo-2-octanol | (S)-2-Octyloxirane | Sodium hydride (NaH), Tetrahydrofuran (THF), 0 °C to rt | 90-95 | >99 |

| (S)-1-Bromo-2-octanol | (S)-1-Azido-2-octanol | Sodium azide (NaN3), Dimethylformamide (DMF), 80 °C | 85-92 | >99 |

| (R)-1-Bromo-2-octanol | (R)-1-Azido-2-octanol | Sodium azide (NaN3), Dimethylformamide (DMF), 80 °C | 85-92 | >99 |

| (S)-1-Azido-2-octanol | (S)-1-Amino-2-octanol | H2, Palladium on Carbon (Pd/C), Methanol (MeOH) | >95 | >99 |

| (R)-1-Azido-2-octanol | (R)-1-Amino-2-octanol | H2, Palladium on Carbon (Pd/C), Methanol (MeOH) | >95 | >99 |

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Octyloxirane from (S)-1-Bromo-2-octanol

Workflow Diagram:

Caption: Experimental workflow for epoxide synthesis.

Materials:

-

(S)-1-Bromo-2-octanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-bromo-2-octanol (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and slowly quench the excess NaH by the dropwise addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure (R)-2-octyloxirane.

Determination of Enantiomeric Excess: The enantiomeric excess of the resulting 2-octyloxirane can be determined by chiral gas chromatography (GC) using a suitable chiral stationary phase (e.g., a cyclodextrin-based column).

Protocol 2: Synthesis of (S)-1-Azido-2-octanol from (S)-1-Bromo-2-octanol

Workflow Diagram:

detailed experimental protocol for synthesizing 1-bromo-2-octanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-bromo-2-octanol, a valuable bifunctional molecule and key intermediate in various organic syntheses. The described method utilizes the regioselective bromohydrin formation from 1-octene, employing N-bromosuccinimide (NBS) as the bromine source in an aqueous dimethyl sulfoxide (DMSO) medium.

Introduction

1-Bromo-2-octanol is a versatile chemical building block, featuring both a hydroxyl group and a bromine atom on adjacent carbons. This structure makes it an ideal precursor for the synthesis of epoxides, which are important intermediates in the production of pharmaceuticals and other complex organic molecules. The protocol detailed below is based on the well-established reaction of alkenes with NBS in the presence of water to yield bromohydrins, a reaction known for its reliability and high regioselectivity.

Reaction Principle

The synthesis proceeds via an electrophilic addition of bromine to the double bond of 1-octene. The presence of water as a nucleophile in the reaction mixture leads to the formation of a bromohydrin instead of a vicinal dibromide. The reaction is regioselective, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the original double bond, resulting in the desired 1-bromo-2-octanol.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Octene | C₈H₁₆ | 112.21 | 5.61 g (7.8 mL) | 50 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.8 g | 55 |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - |

| Water (deionized) | H₂O | 18.02 | 1.8 mL | 100 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

NMR spectrometer

-

Infrared spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.8 g (55 mmol) of N-bromosuccinimide in 100 mL of dimethyl sulfoxide.

-

Addition of Water: To the solution from step 1, add 1.8 mL (100 mmol) of deionized water and stir the mixture vigorously.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of 1-Octene: While maintaining the temperature at 0 °C, add 5.61 g (7.8 mL, 50 mmol) of 1-octene dropwise to the stirred reaction mixture over a period of 10-15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue stirring at room temperature for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching: Pour the reaction mixture into 200 mL of cold water.

-

Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Workup - Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of saturated aqueous sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-bromo-2-octanol can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a colorless oil.

Expected Yield:

The typical yield for this reaction is in the range of 75-85%.

Characterization Data

The structure of the synthesized 1-bromo-2-octanol should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CH₃ | ~0.90 | t | 3H | H-8 |

| (CH₂)₄ | ~1.2-1.6 | m | 8H | H-4, H-5, H-6, H-7 |

| CH₂ | ~1.6-1.8 | m | 2H | H-3 |

| CH(OH) | ~3.8-3.9 | m | 1H | H-2 |

| CH₂Br | ~3.4-3.6 | m | 2H | H-1 |

| OH | Variable | br s | 1H | - |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| CH₃ | ~14.1 | C-8 |

| CH₂ | ~22.6, 25.8, 29.1, 31.7 | C-4, C-5, C-6, C-7 |

| CH₂ | ~36.0 | C-3 |

| CH₂Br | ~39.5 | C-1 |

| CH(OH) | ~72.0 | C-2 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | ~3400 (broad) |

| C-H (alkane) | ~2850-2960 |

| C-Br (alkyl halide) | ~560-650 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-bromo-2-octanol.

Application Notes: The Strategic Use of 1-Bromo-2-octanol in the Synthesis of Chiral Pharmaceutical Intermediates

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Bromo-2-octanol is a bifunctional chiral building block of significant interest in the pharmaceutical industry. Its structure, featuring a reactive primary bromide and a chiral secondary alcohol, makes it a versatile precursor for the synthesis of complex enantiomerically pure molecules. The stereochemistry at the C2 position is crucial, as it allows for the introduction of a defined stereocenter into the target active pharmaceutical ingredient (API), which is fundamental for ensuring therapeutic efficacy and reducing potential side effects.

This document provides detailed application notes and protocols for the use of 1-bromo-2-octanol in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of chiral β-amino alcohols, a common pharmacophore in various drug classes, notably β-blockers.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of 1-bromo-2-octanol in pharmaceutical synthesis is as a precursor to chiral epoxides. The intramolecular cyclization of the bromohydrin functionality provides a straightforward route to enantiopure 2-hexyloxirane. This epoxide is a highly valuable intermediate that can undergo nucleophilic ring-opening reactions with a variety of nucleophiles to introduce diverse functionalities with controlled stereochemistry.

A particularly important transformation is the reaction of the chiral epoxide with amines to yield β-amino alcohols. This moiety is central to the pharmacological activity of numerous drugs.

Logical Workflow for the Synthesis of a β-Amino Alcohol Intermediate:

Caption: Synthetic pathway from 1-bromo-2-octanol to a chiral β-amino alcohol.

Experimental Protocols

The following protocols are representative methods for the synthesis of a chiral β-amino alcohol intermediate from (S)-1-bromo-2-octanol. These protocols are based on well-established chemical transformations of halohydrins and epoxides.

Experiment 1: Synthesis of (S)-2-Hexyloxirane from (S)-1-Bromo-2-octanol

This procedure details the intramolecular cyclization of (S)-1-bromo-2-octanol to form the corresponding chiral epoxide.

Methodology:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with (S)-1-bromo-2-octanol (10.0 g, 47.8 mmol).

-

Solvent Addition: Tetrahydrofuran (THF, 100 mL) is added to the flask, and the mixture is stirred until the starting material is fully dissolved.

-

Base Addition: An aqueous solution of sodium hydroxide (2.87 g, 71.7 mmol in 20 mL of water) is added dropwise to the stirred solution at room temperature over 30 minutes.

-

Reaction: The reaction mixture is then heated to reflux (approximately 66°C) and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (100 mL) and washed sequentially with water (2 x 50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-hexyloxirane. The product can be further purified by vacuum distillation.

Quantitative Data Summary (Experiment 1):

| Parameter | Value |

| Starting Material | (S)-1-Bromo-2-octanol |

| Molar Mass | 209.12 g/mol |

| Amount of Starting Material | 10.0 g (47.8 mmol) |

| Reagent | Sodium Hydroxide (aq) |

| Reaction Temperature | 66°C (Reflux) |

| Reaction Time | 4 hours |

| Typical Yield | 85-95% |

| Product | (S)-2-Hexyloxirane |

| Molar Mass | 128.21 g/mol |

Experiment 2: Synthesis of a Chiral β-Amino Alcohol Intermediate

This protocol describes the nucleophilic ring-opening of (S)-2-hexyloxirane with a primary amine, in this case, tert-butylamine, to generate a key intermediate for a β-blocker analogue.

Methodology:

-

Reaction Setup: A 100 mL round-bottom flask is charged with (S)-2-hexyloxirane (5.0 g, 39.0 mmol) and isopropanol (50 mL).

-

Amine Addition: Tert-butylamine (4.28 g, 58.5 mmol) is added to the solution.

-

Reaction: The reaction mixture is heated to reflux (approximately 82°C) and stirred for 8 hours. The reaction progress is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure β-amino alcohol.

Quantitative Data Summary (Experiment 2):

| Parameter | Value |

| Starting Material | (S)-2-Hexyloxirane |

| Molar Mass | 128.21 g/mol |

| Amount of Starting Material | 5.0 g (39.0 mmol) |

| Reagent | Tert-butylamine |

| Reaction Temperature | 82°C (Reflux) |

| Reaction Time | 8 hours |

| Typical Yield | 75-85% |

| Product | (S)-1-(tert-butylamino)-octan-2-ol |

| Molar Mass | 201.36 g/mol |

Signaling Pathway Context

The β-amino alcohol intermediates synthesized from 1-bromo-2-octanol are crucial for the development of β-adrenergic receptor antagonists (β-blockers). These drugs play a vital role in managing cardiovascular diseases by blocking the effects of adrenaline and noradrenaline on the heart.

Simplified Signaling Pathway of β-Adrenergic Receptor Action and Blockade:

Caption: Mechanism of β-blocker action on the β-adrenergic signaling pathway.

1-Bromo-2-octanol is a highly effective and versatile chiral starting material for the synthesis of pharmaceutical intermediates. Its ability to be readily converted into a chiral epoxide provides a robust platform for the introduction of various functionalities in a stereocontrolled manner. The protocols outlined in these application notes demonstrate a reliable pathway to synthesize β-amino alcohol intermediates, which are of paramount importance in the development of cardiovascular drugs. The careful application of these synthetic strategies can significantly contribute to the efficient and stereoselective production of novel therapeutic agents.

Application Notes and Protocols: Reactions of 1-Bromo-2-octanol with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 1-bromo-2-octanol with various nucleophiles. This versatile substrate can undergo several key transformations, yielding products with potential applications in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for similar substrates and provide a framework for laboratory synthesis.

Overview of Reactivity

1-Bromo-2-octanol is a bifunctional molecule containing a secondary alcohol and a primary alkyl bromide. This structure allows for two primary modes of reaction with nucleophiles:

-

Intramolecular S

N2 Reaction: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction to form a stable epoxide, 2-hexyloxirane. This is a common and efficient method for the synthesis of epoxides from halohydrins.[1][2] -

Nucleophilic Substitution (S

N2): The primary carbon bearing the bromine atom is susceptible to attack by external nucleophiles. The bromine atom is a good leaving group, facilitating SN2 reactions. This pathway allows for the introduction of a variety of functional groups at the C1 position. Common nucleophiles include azide, cyanide, and thiols.

These two reaction pathways are often in competition. The choice of reagents and reaction conditions will determine the major product. Generally, the use of a strong, non-nucleophilic base will favor epoxide formation, while the use of a strong nucleophile will favor direct substitution.

Experimental Protocols and Data

The following protocols describe the synthesis of key derivatives from 1-bromo-2-octanol.

Intramolecular Cyclization: Synthesis of 2-Hexyloxirane

This protocol describes the formation of an epoxide through an intramolecular SN2 reaction.

Experimental Protocol:

-

Dissolve 1-bromo-2-octanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) (1.1 eq) or potassium tert-butoxide (t-BuOK) (1.1 eq), portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Boiling Point (°C) |

| 2-Hexyloxirane | C | 128.21 | 85-95 | 152-154 |

DOT Script for Reaction Workflow:

Nucleophilic Substitution: Synthesis of 1-Azido-2-octanol

This protocol details the SN2 reaction with sodium azide to introduce an azide functional group.

Experimental Protocol:

-

To a solution of 1-bromo-2-octanol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium azide (NaN

3) (1.5 eq). -

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude oil by column chromatography on silica gel.

Quantitative Data Summary:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1-Azido-2-octanol | C | 171.24 | 70-85 |

DOT Script for Reaction Pathway:

Nucleophilic Substitution: Synthesis of 1-Cyano-2-octanol

This protocol describes the reaction with sodium cyanide. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

Experimental Protocol:

-

In a round-bottom flask, dissolve 1-bromo-2-octanol (1.0 eq) in a mixture of ethanol and water.

-

Add sodium cyanide (NaCN) (1.2 eq) to the solution.

-

Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent.

-

Purify the product by distillation under reduced pressure or column chromatography.

Quantitative Data Summary:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1-Cyano-2-octanol | C | 155.24 | 60-75 |

Nucleophilic Substitution: Synthesis of 1-(Methylthio)-2-octanol

This protocol outlines the reaction with a thiol nucleophile, exemplified by sodium thiomethoxide.

Experimental Protocol:

-

Prepare a solution of sodium thiomethoxide by adding sodium methoxide (1.1 eq) to a solution of methanethiol in methanol at 0 °C.

-